[3,4,6-Triacetyloxy-5-(methylamino)oxan-2-yl]methyl acetate
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Overview
Description
[3,4,6-Triacetyloxy-5-(methylamino)oxan-2-yl]methyl acetate is a chemical compound known for its unique structure and properties.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups .
Scientific Research Applications
[3,4,6-Triacetyloxy-5-(methylamino)oxan-2-yl]methyl acetate has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it may be investigated for its therapeutic potential in treating various diseases .
Mechanism of Action
The mechanism of action of [3,4,6-Triacetyloxy-5-(methylamino)oxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular functions . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, [3,4,6-Triacetyloxy-5-(methylamino)oxan-2-yl]methyl acetate stands out due to its unique structural features and reactivity. Similar compounds include glutaminase inhibitors and lomustine-related compounds, which share some functional similarities but differ in their specific chemical structures and applications .
Properties
CAS No. |
65499-57-2 |
---|---|
Molecular Formula |
C15H23NO9 |
Molecular Weight |
361.34 g/mol |
IUPAC Name |
[3,4,6-triacetyloxy-5-(methylamino)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H23NO9/c1-7(17)21-6-11-13(22-8(2)18)14(23-9(3)19)12(16-5)15(25-11)24-10(4)20/h11-16H,6H2,1-5H3 |
InChI Key |
PEEIJJMXAMNICA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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